Bienvenue dans la boutique en ligne BenchChem!

Sonlicromanol hydrochloride

mitochondrial disease m.3243A>G mutation clinical trial

Sonlicromanol hydrochloride (KH176) is the most clinically advanced investigational compound targeting the m.3243A>G mitochondrial mutation—the commonest cause of primary mitochondrial disease. Its unique triple-mode pharmacology (reductive/oxidative distress modulation preventing ferroptotic cell death + selective mPGES-1 inhibition; IC50=85.3 nM) spares COX-1/2, setting it apart from generic antioxidants (idebenone, CoQ10, MitoQ). A brain-to-plasma ratio of 190.8 confirms robust BBB penetration. Clinically validated at 100 mg BID in a randomized Phase 2b trial with 52-week open-label extension data demonstrating cognitive, mood, fatigue, balance, and pain improvements. Substitution forfeits integrated redox–anti-inflammatory activity.

Molecular Formula C19H29ClN2O3
Molecular Weight 368.9 g/mol
Cat. No. B8201813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSonlicromanol hydrochloride
Molecular FormulaC19H29ClN2O3
Molecular Weight368.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C.Cl
InChIInChI=1S/C19H28N2O3.ClH/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14;/h14,20,22H,5-10H2,1-4H3,(H,21,23);1H/t14-,19+;/m1./s1
InChIKeyHVFWCHDZDIRYBZ-MQZJHDQISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sonlicromanol Hydrochloride (KH176) Procurement Guide: Clinical-Stage Mitochondrial Redox Modulator for m.3243A>G Research


Sonlicromanol hydrochloride (KH176 hydrochloride, CAS 2162149-24-6) is the hydrochloride salt form of the clinical-stage oral small molecule Sonlicromanol (KH176), developed by Khondrion as a disease-modifying therapy for primary mitochondrial diseases [1]. It is characterized as a brain-penetrant redox-modulator with anti-inflammatory properties, and is a chemical derivative of Trolox, a water-soluble vitamin E analog [1][2]. Sonlicromanol hydrochloride functions as an intracellular reactive oxygen species (ROS) modulator that targets the thioredoxin/peroxiredoxin system [2]. Its primary developmental focus is on the m.3243A>G mutation in the mitochondrial MT-TL1 gene, which is the most prevalent cause of primary mitochondrial disease and underlies MELAS, MIDD, and mixed phenotypes [1].

Why In-Class ROS Modulators or Quinone Analogs Cannot Substitute for Sonlicromanol Hydrochloride


Sonlicromanol hydrochloride cannot be substituted by generic in-class antioxidants or quinone analogs such as idebenone, EPI-743 (vatiquinone), MitoQ, or CoQ10 due to its unique triple mode of action that combines reductive distress modulation, oxidative distress modulation (preventing ferroptotic cell death), and selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) without affecting COX-1 or COX-2 enzymes [1][2]. Unlike generic antioxidants, Sonlicromanol is specifically developed and clinically evaluated in a defined patient population with the m.3243A>G mutation, with Phase 2b clinical data demonstrating a favorable benefit/risk ratio for up to 52 weeks of treatment [1][3]. Substituting with a generic ROS scavenger or a CoQ10 analog would forfeit the integrated redox-modulatory and anti-inflammatory pharmacology, as well as the clinically validated dosing regimen of 100 mg twice daily oral administration that has been established through a randomized, placebo-controlled Phase 2b program followed by a 52-week open-label extension study [3].

Sonlicromanol Hydrochloride Quantitative Evidence Guide: Comparator-Based Differentiation Data


52-Week Open-Label Extension Clinical Data in m.3243A>G Population vs. Placebo-Controlled Baseline

In a Phase 2b program evaluating sonlicromanol in adults with confirmed m.3243A>G mutation and primary mitochondrial disease, a 52-week open-label extension study (100 mg bid) demonstrated statistically significant and clinically meaningful improvements across multiple patient- and clinician-reported outcome measures compared to baseline [1]. Key improvements included: Test of Attentional Performance (TAP) with alarm (P = 0.0102); TAP without alarm (P = 0.0047); Beck Depression Inventory (BDI) somatic subscale (P = 0.0261); SF-12 physical component score (P = 0.0008); Neuro-QoL Fatigue Scale (P = 0.0036); mini-Balance Evaluation Systems test (P = 0.0009); McGill Pain Questionnaire (P = 0.0105); and EQ-5D-5L Visual Analog Scale (P = 0.0213) [1]. Sonlicromanol was well-tolerated and demonstrated a favorable benefit/risk ratio for up to one year [1].

mitochondrial disease m.3243A>G mutation clinical trial Phase 2b MELAS MIDD

Blood-Brain Barrier Penetration: Brain-to-Plasma Ratio vs. In-Class Comparators

Sonlicromanol (KH176) demonstrates substantial blood-brain barrier penetration in preclinical pharmacokinetic studies. In mice following intravenous administration, the brain-to-plasma ratio of KH176 was 190.8, indicating efficient central nervous system exposure [1]. In Ndufs4−/− mice (a Leigh disease model), long-term KH176 treatment retained brain microstructural coherence in the external capsule and normalized increased lipid peroxidation in the cerebral cortex, confirming functional CNS target engagement [2][3]. While idebenone and EPI-743 also reportedly cross the BBB, direct comparative brain-to-plasma ratio data are not publicly available in the peer-reviewed literature [4]. CoQ10 has uncertain BBB penetration with evidence suggesting it is unlikely to cross via diffusion [4].

pharmacokinetics blood-brain barrier CNS penetration mitochondrial encephalopathy

Active Metabolite KH176m Cellular ROS Reduction Potency vs. Parent Compound

Sonlicromanol is a prodrug that is metabolized in vivo to its active metabolite KH176m, which exhibits substantially greater potency than the parent compound in cellular assays of oxidative stress. In patient-derived fibroblasts with complex I deficiency (P4 cell line), KH176m reduced mitochondrial superoxide levels with an IC50 of 1.4 µM [1]. In assays of lipid peroxidation induced by CumOOH, KH176m showed an IC50 of 71 nM, compared to KH176's IC50 of 64 µM—a nearly 900-fold difference in potency [2]. Additionally, KH176m demonstrated an IC50 of 255 nM for reducing cellular ROS, compared to KH176's IC50 of 22.5 µM, while the inactive metabolite KH176i showed no effect [2].

ROS oxidative stress mitochondrial dysfunction antioxidant redox modulator

Selective mPGES-1 Inhibition with No Effect on COX-1/COX-2 vs. NSAID-Class Comparators

The active metabolite KH176m selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme downstream of COX-1 and COX-2 in the prostaglandin E2 (PGE2) biosynthesis pathway [1][2]. In primary human skin fibroblasts stimulated with LPS or IL-1β, KH176m dose-dependently decreased PGE2 levels with an IC50 of 85.3 ± 17.8 nM [2]. The inhibition of mPGES-1 by KH176m is highly specific, with no significant effect on cyclooxygenase-1 (COX-1) or COX-2 enzymes [2]. This selectivity distinguishes Sonlicromanol's anti-inflammatory mechanism from that of non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit COX-1 and COX-2 and are associated with gastrointestinal and cardiovascular adverse effects .

inflammation mPGES-1 PGE2 COX selectivity anti-inflammatory

Sonlicromanol Hydrochloride: Recommended Research and Industrial Application Scenarios


Preclinical and Translational Research on m.3243A>G Mutation-Associated Mitochondrial Disease

Sonlicromanol hydrochloride is the most clinically advanced investigational compound specifically evaluated in patients with the m.3243A>G mitochondrial DNA mutation, the most common cause of primary mitochondrial disease [1]. Researchers studying MELAS, MIDD, or mixed phenotype mitochondrial disorders can utilize Sonlicromanol hydrochloride as a positive control or reference compound in cellular and animal models of m.3243A>G-driven pathophysiology. The compound has demonstrated the ability to improve neuronal network dysfunction and reverse transcriptomic changes in iPSC-derived neurons with high m.3243A>G heteroplasmy [2], and has shown significant improvements in cognition, mood, fatigue, balance, and pain in a 52-week clinical extension study [1]. This makes it a valuable tool for target validation, biomarker discovery, and translational studies in this genetically defined patient population.

CNS-Focused Mitochondrial Dysfunction Studies Requiring Blood-Brain Barrier Penetration

With a brain-to-plasma ratio of 190.8 in mice following intravenous administration [3], Sonlicromanol hydrochloride is particularly suited for research applications targeting central nervous system manifestations of mitochondrial disease. In Ndufs4−/− mice (a Leigh disease model), long-term KH176 treatment retained brain microstructural coherence in the external capsule and normalized increased lipid peroxidation in the cerebral cortex [4]. Researchers studying mitochondrial encephalopathy, cognitive impairment in mitochondrial disease, or other CNS manifestations where BBB penetration is critical should prioritize Sonlicromanol hydrochloride over comparators such as CoQ10, which has uncertain BBB penetration [5], or idebenone/EPI-743, for which direct comparative brain exposure data are limited.

Studies Requiring Combined Redox Modulation and COX-Sparing Anti-Inflammatory Activity

Sonlicromanol hydrochloride is uniquely suited for research models that require simultaneous modulation of oxidative/reductive distress and inflammation without the confounding effects of COX inhibition. The compound's active metabolite KH176m acts as both a potent antioxidant (IC50 = 255 nM for cellular ROS reduction) and a selective mPGES-1 inhibitor (IC50 = 85.3 nM for PGE2 inhibition) with no effect on COX-1 or COX-2 [2][6]. This dual pharmacology makes Sonlicromanol hydrochloride a valuable tool for investigating the intersection of redox imbalance and prostaglandin-driven inflammation in mitochondrial and inflammatory disease models, offering a cleaner mechanistic profile than NSAIDs or non-selective antioxidants.

Cardiac Ischemia-Reperfusion Injury and Mitochondrial Cardioprotection Research

In isolated Langendorff-perfused mouse hearts subjected to short-duration ischemia (20 min) followed by reperfusion, the active metabolite KH176m (10 µM) robustly reduced cell death parameters compared to vehicle control: LDH release (0.2 ± 0.2 vs. 0.8 ± 0.5 U/min/GWW), infarct size (15 ± 8% vs. 31 ± 20%), and cytochrome c release (168.0 ± 151.9 vs. 790.8 ± 453.6 ng/min/GWW) [7]. Protection by KH176m was associated with decreased cardiac 4-hydroxy-2-nonenal (4-HNE), an irreversible oxidative stress marker [7]. Researchers investigating mitochondrial-targeted cardioprotection, ischemia-reperfusion injury, or sepsis-induced myocardial dysfunction (as demonstrated in a rat CLP model at 50 mg/kg/day) [8] will find Sonlicromanol hydrochloride a relevant and well-characterized tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sonlicromanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.